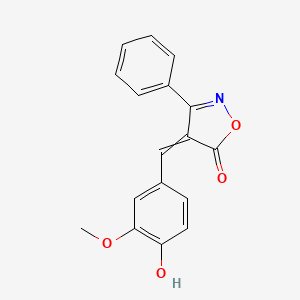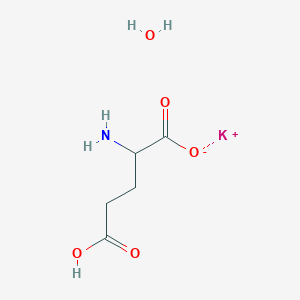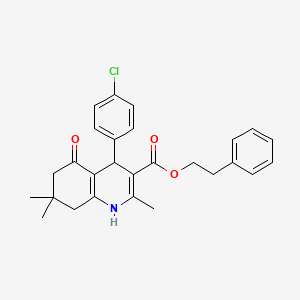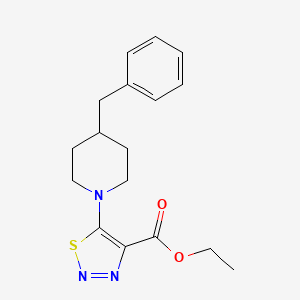![molecular formula C22H26N4O6 B12499025 Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12499025.png)
Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-nitrophenoxy)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[2-(4-NITROPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique molecular structure, which includes a piperazine ring, a nitrophenoxy group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[2-(4-NITROPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with an appropriate alkylating agent, such as ethyl bromide, under basic conditions.
Introduction of the Nitro Group: The nitrophenoxy group is introduced via nitration of a phenol derivative, followed by etherification with an appropriate alkyl halide.
Amidation Reaction: The amide bond is formed by reacting the nitrophenoxy compound with an appropriate amine under dehydrating conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[2-(4-NITROPHENOXY)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the carboxylic acid derivative.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[2-(4-NITROPHENOXY)ACETAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[2-(4-NITROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- METHYL 2-(4-ETHYLPIPERAZIN-1-YL)BENZOATE
- METHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-[2-(4-NITROPHENOXY)ACETAMIDO]BENZOATE
Uniqueness
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[2-(4-NITROPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C22H26N4O6 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
methyl 4-(4-ethylpiperazin-1-yl)-3-[[2-(4-nitrophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H26N4O6/c1-3-24-10-12-25(13-11-24)20-9-4-16(22(28)31-2)14-19(20)23-21(27)15-32-18-7-5-17(6-8-18)26(29)30/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,27) |
Clé InChI |
HHHCJAJBGDUGOV-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12498947.png)


![6-(methoxymethyl)-3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-2-(morpholin-4-yl)pyrimidin-4(3H)-one](/img/structure/B12498968.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498971.png)
amine](/img/structure/B12498974.png)
![2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole](/img/structure/B12498976.png)
![N-[1,2-diphenyl-2-(pyrrolidin-2-ylformamido)ethyl]pyrrolidine-2-carboxamide](/img/structure/B12498983.png)


![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide](/img/structure/B12499003.png)
![Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine](/img/structure/B12499006.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B12499024.png)
